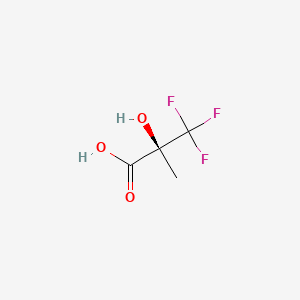
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
概要
説明
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, also known as (S)-3,3,3-trifluoromandelic acid, is a common organic compound that is widely used in scientific research. It is a chiral molecule, meaning that it has two distinct configurations, or enantiomers, which can be distinguished by their optical rotation. (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an important reagent in organic synthesis and has a wide range of applications in the pharmaceutical and biotechnology industries.
科学的研究の応用
Enzymatic Hydrolysis and Biocatalysis
- Microbial Enantioselective Hydrolysis : Certain soil microorganisms exhibit enantioselective hydrolysis capabilities for compounds similar to (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Shinella sp. R-6 and Arthrobacter sp. S-2 are notable for their R-selective and S-selective hydrolysis activities, respectively, demonstrating potential in the preparation of enantiomers of related compounds (Fuhshuku et al., 2014).
- S-Enantioselective Amidase : A novel S-enantioselective amidase from Arthrobacter sp. S-2, acting on closely related compounds, has been identified. This enzyme is utilized for the kinetic resolution of racemic mixtures, providing a pathway to obtain enantiomerically pure compounds (Fuhshuku et al., 2015).
Biocatalytic Synthesis and Characterization
- Amidase from Klebsiella oxytoca : The heat-stable stereospecific amidase from Klebsiella oxytoca exhibits substrate specificity for compounds including 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This discovery opens up new synthetic routes to related enantiomers and amides (Shaw & Naughton, 2004).
- Cobalt-Dependent Amidase : Burkholderia phytofirmans ZJB-15079's amidase (Bp-Ami) was found to be a novel cobalt-dependent enzyme capable of producing optically pure (R)-enantiomers of closely related compounds. This amidase displays high substrate tolerance and thermostability, making it significant for efficient biocatalytic synthesis (Wu et al., 2017).
Structural and Crystallographic Analysis
- Crystal Structure : The crystal structure of racemic forms of related fluorinated derivatives has been studied, contributing to the understanding of molecular interactions and properties. This research aids in the design and synthesis of compounds with desired characteristics (Gerber & Betz, 2013).
Synthesis and Applications in Chemistry
- Synthesis of Derivatives : Research on the synthesis of derivatives, such as (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide, has been explored. These methodologies are crucial for the development of novel compounds with potential applications in various fields (Li et al., 2013).
- Mosher’s Acid Analysis : Studies on Mosher’s Acid, a derivative of 3,3,3-trifluoro-2-methylpropanoic acid, provide insights into its use as a chiral derivatizing agent. Understanding these properties is essential for applications in stereochemistry and drug synthesis (Savich & Tanski, 2020).
作用機序
Target of Action
The primary targets of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid are currently unknown. This compound might interact with various proteins, enzymes, or receptors within the cell . The specific targets and their roles would need to be identified through further experimental studies.
Mode of Action
It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
It is possible that this compound could influence a variety of pathways, depending on its targets . These could include metabolic pathways, signal transduction pathways, or other cellular processes. The downstream effects of these pathway alterations would depend on the specific pathways involved.
Result of Action
Depending on its targets and mode of action, this compound could have a variety of effects, such as altering gene expression, modifying protein function, or influencing cellular signaling pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. These factors could include temperature, pH, and the presence of other molecules in the environment For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, alter its stability, or affect its pharmacokinetics
特性
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427057 | |
| Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
CAS RN |
24435-45-8 | |
| Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the amidase enzyme from Arthrobacter sp. S-2 described in the research?
A1: The research paper [] describes a novel S-enantioselective amidase isolated from the bacteria Arthrobacter sp. S-2. This enzyme exhibits high selectivity towards the hydrolysis of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, leaving the (R)-enantiomer untouched. This selectivity is crucial for obtaining the desired (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid in high optical purity.
Q2: How does the research leverage enzymatic resolution for the production of both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid?
A2: Both research papers [, ] utilize the principle of enzymatic resolution to produce enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. They employ enantioselective amidases that preferentially hydrolyze the amide bond of one enantiomer, leaving the other intact. This strategy allows for the separation and isolation of both the desired (S)-acid and the remaining (R)-amide. The (R)-amide can then be chemically hydrolyzed to obtain the (R)-acid. This combined chemo-enzymatic approach provides an efficient route to access both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid in high purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



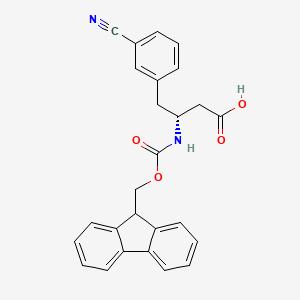

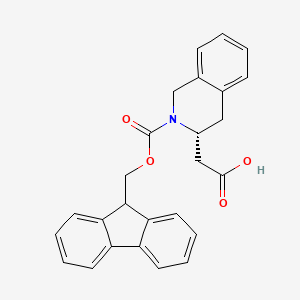
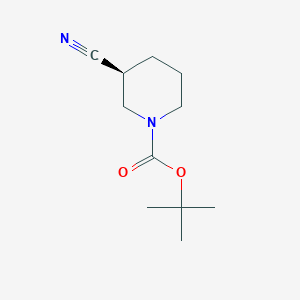
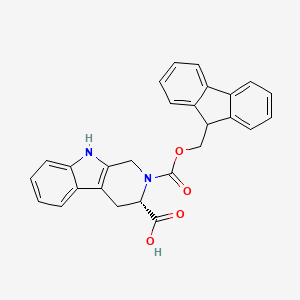
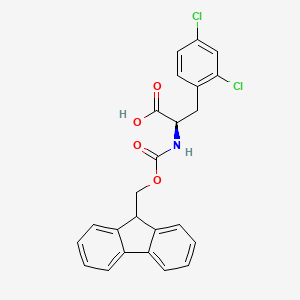
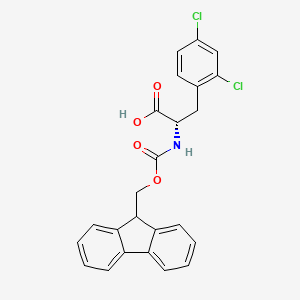


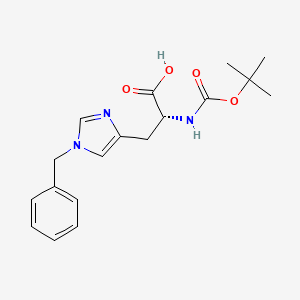

![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)